AZD2932

Catalog No.
S548027
CAS No.
883986-34-3
M.F
C24H25N5O4
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD2932

CAS Number

883986-34-3

Product Name

AZD2932

IUPAC Name

2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-N-(1-propan-2-ylpyrazol-4-yl)acetamide

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C24H25N5O4/c1-15(2)29-13-17(12-27-29)28-23(30)9-16-5-7-18(8-6-16)33-24-19-10-21(31-3)22(32-4)11-20(19)25-14-26-24/h5-8,10-15H,9H2,1-4H3,(H,28,30)

InChI Key

TWYCZJMOEMMCGC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD2932; AZD 2932; AZD-2932

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC

The exact mass of the compound 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide is 447.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD2932 (CAS 883986-34-3) is a highly potent, multi-targeted quinazoline ether tyrosine kinase inhibitor engineered specifically for the balanced dual-inhibition of VEGFR-2 and PDGFRβ[1]. Unlike earlier-generation pan-kinase inhibitors that suffer from erratic off-target profiles, AZD2932 was structurally optimized to deliver a precise ~1:1 activity ratio against its primary targets while maintaining exceptional selectivity against cytochrome P450 (CYP) enzymes and the hERG channel [1]. For procurement teams, medicinal chemists, and pharmacologists, this compound serves as a premium benchmark material for anti-angiogenic assay development, xenograft modeling, and the synthesis of next-generation targeted therapeutics where metabolic stability, high purity, and predictable pharmacokinetic behavior are strictly required.

Substituting AZD2932 with common multi-kinase inhibitors like Sorafenib or Sunitinib fundamentally alters experimental and formulation outcomes [1]. While generic alternatives may offer broad-spectrum kinase suppression, they frequently introduce confounding variables such as potent Raf-1 inhibition or significant hERG and CYP liabilities, which complicate in vivo scaling and drug-drug interaction (DDI) studies. Furthermore, closely related analogs like Cediranib (AZD2171) are heavily skewed toward VEGFR-2 rather than providing the balanced ~1:1 VEGFR-2/PDGFRβ stoichiometry unique to AZD2932[1]. Relying on an off-the-shelf substitute compromises the precise dual-pathway blockade required for targeted pericyte and endothelial cell assays, leading to irreproducible pharmacokinetic modeling and higher failure rates in downstream preclinical validation.

Balanced VEGFR-2 and PDGFRβ Stoichiometry vs. Skewed Alternatives

AZD2932 was specifically designed to overcome the skewed target profiles of first-generation inhibitors by providing a balanced ~1:1 inhibition ratio for VEGFR-2 and PDGFRβ [1]. While comparators like Sorafenib exhibit heavily biased activity (e.g., strong Raf-1 inhibition at 6 nM but weaker VEGFR-2/PDGFRβ activity at 90 nM and 57 nM, respectively) [2], AZD2932 delivers highly potent, symmetrical blockade without Raf-driven interference.

Evidence DimensionIn vitro Kinase Inhibition (IC50)
Target Compound DataAZD2932: VEGFR-2 = 8 nM; PDGFRβ = 4 nM (~1:1 ratio)
Comparator Or BaselineSorafenib: VEGFR-2 = 90 nM; PDGFRβ = 57 nM; Raf-1 = 6 nM
Quantified DifferenceAZD2932 provides >10-fold higher potency for VEGFR-2/PDGFRβ while eliminating off-target Raf-1 activity.
ConditionsCell-free in vitro recombinant kinase assays

Ensures precise, balanced dual-pathway blockade for angiogenesis models without off-target cytotoxicity, making it the superior choice for targeted assay development.

Cytochrome P450 (CYP) Orthogonality and Metabolic Stability

A major procurement liability of standard quinazoline kinase inhibitors is their tendency to inhibit cytochrome P450 enzymes, complicating formulation and co-administration. AZD2932 demonstrates exceptional metabolic orthogonality, showing negligible inhibition across major CYP isoforms, with its strongest interaction being a highly favorable 8.0 μM against CYP2C9 [1].

Evidence DimensionCYP Inhibition (IC50)
Target Compound DataAZD2932: Worst IC50 against CYP2C9 = 8.0 μM (>10 μM for other isoforms)
Comparator Or BaselineStandard early-generation RTK inhibitors: Frequently <1 μM for major CYP isoforms
Quantified DifferenceAZD2932 exhibits an >8-fold safety margin over typical metabolic interference thresholds.
ConditionsIn vitro human liver microsome and recombinant CYP assays

Critical for procurement in drug-drug interaction (DDI) studies, ensuring the compound does not disrupt the metabolism of co-administered agents.

Elimination of hERG-Mediated Cardiotoxicity

Cardiotoxicity via hERG channel inhibition is a primary cause of late-stage failure for kinase inhibitors. AZD2932 was heavily optimized to remove this liability, demonstrating virtually zero hERG activity with an IC50 of 137 μM [1]. This provides a massive safety window compared to baseline multi-kinase inhibitors that routinely trigger QT prolongation.

Evidence DimensionhERG Channel Inhibition (IC50)
Target Compound DataAZD2932: IC50 = 137 μM
Comparator Or BaselineBaseline RTK inhibitors: Frequently exhibit hERG IC50 < 10 μM
Quantified DifferenceAZD2932 provides a >13-fold wider safety window against cardiac liability.
ConditionsIn vitro electrophysiological hERG patch-clamp assay

Allows researchers to scale up in vivo dosing regimens without the risk of cardiotoxic artifacts confounding survival or efficacy data.

In Vivo Xenograft Efficacy and Oral Dosing Efficiency

AZD2932 translates its balanced in vitro profile into highly efficient in vivo performance. In murine xenograft models (e.g., Calu-6), oral administration of AZD2932 achieves up to 81% tumor growth inhibition even at lower dose thresholds of 12.5 mg/kg twice daily [1]. This confirms its superior processability and bioavailability for oral formulation.

Evidence DimensionTumor Growth Inhibition (TGI)
Target Compound DataAZD2932: 64–81% TGI at 12.5–50 mg/kg b.i.d.
Comparator Or BaselineUntreated control baseline: 0% TGI
Quantified DifferenceSignificant tumor regression (up to 81%) achieved at highly efficient oral dosing concentrations.
ConditionsMurine xenograft models (Calu-6, LoVo) dosed orally twice daily

Validates the compound's superior bioavailability and processability, making it a highly reliable procurement choice for advanced preclinical animal models.

Preclinical Anti-Angiogenesis Modeling

Due to its exact 1:1 VEGFR-2/PDGFRβ inhibition ratio, AZD2932 is the optimal choice for studying the simultaneous disruption of endothelial cells and pericytes in tumor microenvironment assays, outperforming skewed alternatives like Cediranib or Sorafenib [1].

Drug-Drug Interaction (DDI) and Combination Therapy Screening

Its documented lack of cytochrome P450 inhibition (CYP2C9 IC50 = 8.0 μM) makes AZD2932 a highly reliable baseline compound for combination therapy screening, where metabolic interference and formulation cross-reactivity must be strictly minimized [1].

Cardiovascular-Safe High-Dose Xenograft Studies

With an exceptionally safe hERG profile (IC50 = 137 μM), AZD2932 is ideally suited for high-dose in vivo efficacy studies where cardiotoxic side effects, such as QT prolongation, would otherwise confound survival data [1].

Quinazoline Scaffold Development and Reference Standardization

AZD2932 serves as a premium, high-purity reference standard for medicinal chemistry programs designing next-generation, balanced kinase inhibitors with optimized pharmacokinetic and safety profiles [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.19065430 Da

Monoisotopic Mass

447.19065430 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SJ9PP5S9IM

Dates

Last modified: 08-15-2023
1: Plé PA, Jung F, Ashton S, Hennequin L, Laine R, Morgentin R, Pasquet G, Taylor S. Discovery of AZD2932, a new Quinazoline Ether Inhibitor with high affinity for VEGFR-2 and PDGFR tyrosine kinases. Bioorg Med Chem Lett. 2012 Jan 1;22(1):262-6. doi: 10.1016/j.bmcl.2011.11.019. Epub 2011 Nov 12. PubMed PMID: 22153662.

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